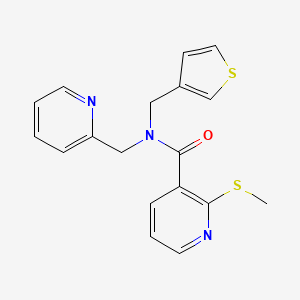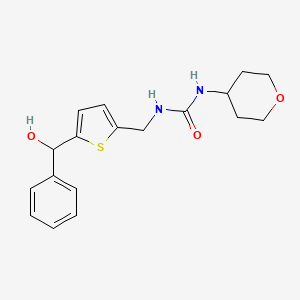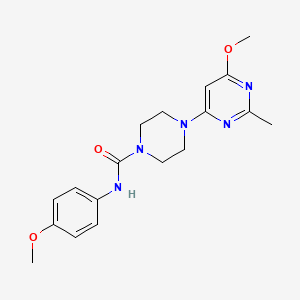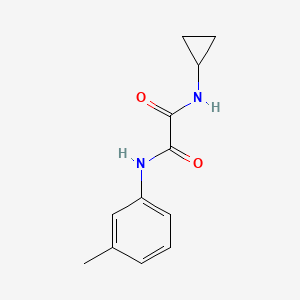
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide, also known as MPTN, is a chemical compound that has been the focus of several scientific studies due to its potential application in the field of medicine. This compound belongs to the class of nicotinamide derivatives and has been synthesized using several methods.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in glucose metabolism, including glucokinase and phosphoenolpyruvate carboxykinase. It has also been shown to regulate insulin secretion by modulating the activity of ATP-sensitive potassium channels. Additionally, this compound has been reported to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide in lab experiments is its potential application in the treatment of various diseases. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
Several future directions for research on 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide can be identified. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential application in the treatment of other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential clinical use.
Synthesis Methods
The synthesis of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide can be achieved using different methods, including the reaction of 2-(methylthio)nicotinic acid with pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde in the presence of a coupling agent. The reaction mixture is then subjected to purification using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide has been studied for its potential application in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Several studies have reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have a potential role in the treatment of diabetes by regulating glucose metabolism and insulin secretion. Additionally, this compound has been reported to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-23-17-16(6-4-9-20-17)18(22)21(11-14-7-10-24-13-14)12-15-5-2-3-8-19-15/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCSAOSCSPIUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)

![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)

![3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2958549.png)






![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)
